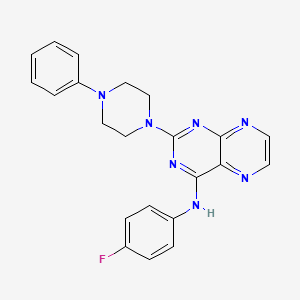

N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Description

N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a pteridine-based compound featuring a 4-fluorophenylamine moiety at position 4 and a 4-phenylpiperazinyl group at position 2 of the pteridine core.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN7/c23-16-6-8-17(9-7-16)26-21-19-20(25-11-10-24-19)27-22(28-21)30-14-12-29(13-15-30)18-4-2-1-3-5-18/h1-11H,12-15H2,(H,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNCINPHTSNYDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a pteridine core substituted with a 4-fluorophenyl group and a 4-phenylpiperazine moiety. Its molecular formula is , with a molecular weight of approximately 335.39 g/mol. The presence of the fluorine atom in the structure is believed to enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.39 g/mol |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 4 |

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study conducted by demonstrated that the compound inhibited cell proliferation in human cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.

Neuropharmacological Activity

The compound's structural similarity to known neuroactive agents suggests potential neuropharmacological effects. In vitro studies have shown that it interacts with serotonin and dopamine receptors, which may contribute to its psychoactive properties. A case study highlighted its potential as an antidepressant, showing efficacy in animal models of depression by modulating neurotransmitter levels .

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic activity. Preliminary findings suggest it may inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The compound's mechanism appears to involve inhibition of key metabolic pathways in the parasite .

Table 2: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antiproliferative | Inhibition of cancer cell growth | |

| Neuropharmacological | Modulation of neurotransmitter levels | |

| Antiparasitic | Inhibition of Plasmodium falciparum growth |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Receptor Interaction : The compound may act as an antagonist or partial agonist at various neurotransmitter receptors, influencing mood and behavior.

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways in both cancer cells and parasites, leading to reduced viability.

- Signal Transduction Modulation : By affecting intracellular signaling pathways, it can alter cell proliferation and survival rates.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Variations

Pteridine vs. Pyrimidine/Triazole Derivatives

- Target Compound : The pteridine core is a bicyclic system with four nitrogen atoms, offering a planar structure conducive to π-π stacking and hydrogen bonding.

- Pyrimidine Analogs : describes 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine , which replaces the pteridine with a pyrimidine ring. The smaller pyrimidine core may reduce steric hindrance but limit binding affinity in targets requiring extended planar interactions .

- Triazole-Thione Derivatives : Compounds like 5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (24a) () feature a triazole-thione core. This structure introduces sulfur, which can enhance metal coordination but may alter pharmacokinetics compared to nitrogen-rich pteridines .

Key Implications :

Substituent Effects on Aromatic Rings

Fluorine vs. Methyl/Methoxy Groups

- Target Compound : The 4-fluorophenyl group provides electronegativity, improving metabolic stability and membrane permeability.

- Dimethylphenyl Analog: N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine () substitutes fluorine with methyl groups.

- Methoxyphenyl Derivatives: and highlight compounds like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine and N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine. Methoxy groups enhance electron density, favoring hydrogen bonding but possibly reducing bioavailability due to increased polarity .

Key Implications :

- Fluorine optimizes a balance between electronic effects and metabolic stability.

- Methyl/methoxy groups may improve solubility or binding but introduce trade-offs in pharmacokinetics.

Piperazine vs. Piperidine and Other Amines

- Piperazine in Target Compound : The 4-phenylpiperazinyl group contributes two nitrogen atoms, enabling hydrogen bonding and increased basicity (pKa ~9.5), enhancing solubility in physiological conditions.

- Piperidine Analogs : N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine () replaces piperazine with piperidine, reducing hydrogen-bonding capacity and basicity (pKa ~11 for piperidine vs. ~9.5 for piperazine) .

- Morpholine Derivatives : includes morpholine-containing analogs (e.g., 22a ), where the oxygen atom in morpholine offers different electronic and steric profiles compared to piperazine .

Key Implications :

- Piperazine’s dual nitrogen atoms enhance interaction with biological targets (e.g., enzymes, receptors) compared to piperidine or morpholine.

- Piperidine’s higher basicity may alter tissue distribution and excretion rates.

Comparative Data Table

Research Findings and Structural Insights

- Crystallographic Data : highlights intramolecular hydrogen bonds in pyrimidine derivatives (e.g., N4—H4⋯N5), stabilizing conformations. The target compound’s pteridine core may adopt similar planar configurations, favoring crystal packing and stability .

- Synthetic Accessibility : Triazole-thione derivatives () achieved yields up to 83%, suggesting that bulkier pteridine analogs like the target compound may require optimized synthetic routes .

- Receptor Interactions : Piperazine’s nitrogen atoms likely engage in salt bridges or hydrogen bonds, as seen in kinase inhibitors (), whereas morpholine or piperidine analogs may have weaker interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.